molecular formula CHF3GaO3S B1301945 Gallium(III) trifluoromethanesulfonate CAS No. 74974-60-0

Gallium(III) trifluoromethanesulfonate

Cat. No.: B1301945
CAS No.: 74974-60-0
M. Wt: 219.80 g/mol
InChI Key: MQNJVGVYZGUIGG-UHFFFAOYSA-N
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Description

Gallium(III) trifluoromethanesulfonate (Ga(CF₃SO₃)₃), also known as gallium triflate, is a metal triflate salt widely used as a Lewis acid catalyst in organic synthesis. Key properties include:

  • Molecular formula: C₃F₉GaO₉S₃
  • Molecular weight: 516.91–516.93 g/mol
  • Physical state: Hygroscopic white powder
  • CAS number: 74974-60-0
  • Density: 1.70 g/cm³

Its hygroscopic nature necessitates careful handling under inert conditions, and it is commercially available in high purity (≥98%) for catalytic applications .

Preparation Methods

Gallium(III) trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of gallium(III) oxide with trifluoromethanesulfonic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. Industrial production methods may involve similar processes but on a larger scale, with additional steps for purification and quality control .

Chemical Reactions Analysis

Gallium(III) trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Scientific Research Applications

Catalytic Applications

1.1 Lewis Acid Catalysis

Gallium triflate is recognized for its effectiveness as a Lewis acid catalyst in numerous organic reactions, including:

  • Friedel-Crafts Reactions : Gallium triflate has been employed in Friedel-Crafts alkylation and acylation reactions. It demonstrates water tolerance and can be reused multiple times without significant loss of activity, making it a sustainable option compared to traditional catalysts like aluminum chloride .
  • Strecker Reaction : It catalyzes the efficient Strecker reaction of ketones to produce amino acids, showcasing its ability to facilitate complex transformations under mild conditions .

1.2 Solvate Ionic Liquids

Recent studies have explored gallium triflate's role in forming solvate ionic liquids (SILs). These SILs exhibit enhanced catalytic properties due to their unique solvation environment. For instance, gallium triflate combined with triglyme has shown improved performance in cycloaddition reactions compared to its aluminum counterpart, achieving full conversion in significantly shorter reaction times .

Comparison of Catalytic Performance

The following table summarizes the catalytic performance of gallium triflate in various reactions compared to other Lewis acids:

Reaction TypeCatalyst UsedConversion Rate (%)Selectivity (%)Reaction Time (min)
Friedel-Crafts AlkylationGallium(III) Triflate959030
Friedel-Crafts AcylationAluminum Chloride807560
Strecker ReactionGallium(III) Triflate908525
CycloadditionGallium(III) Triflate10093120

Case Studies

3.1 Efficient Synthesis of Amino Acids

In a study focusing on the synthesis of fluorine-containing amino acids, gallium triflate was utilized as a catalyst for the Strecker reaction involving ketones. The method demonstrated high efficiency and selectivity, making it valuable for producing compounds used in biological tracers and enzyme inhibitors .

3.2 Sustainable Catalysis in Organic Reactions

Gallium triflate's ability to function under aqueous conditions without hydrolysis makes it an ideal candidate for sustainable catalysis. A case study highlighted its application in Friedel-Crafts reactions where it outperformed traditional catalysts by maintaining high activity over multiple cycles, thus reducing waste and cost associated with catalyst recovery .

Mechanism of Action

The mechanism of action of gallium(III) trifluoromethanesulfonate primarily involves its role as a Lewis acid. It facilitates various organic reactions by accepting electron pairs from reactants, thereby stabilizing reaction intermediates and lowering activation energies. In biological systems, gallium compounds can replace iron in redox enzymes, inhibiting bacterial growth by targeting iron-dependent processes .

Comparison with Similar Compounds

Comparison with Similar Metal Triflates

Physical and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Physical State Hygroscopicity Key Applications
Gallium(III) triflate 74974-60-0 C₃F₉GaO₉S₃ 516.91–516.93 White powder Yes Lewis acid catalysis
Scandium(III) triflate 144026-79-9 C₃F₉O₉S₃Sc 492.16 Not specified Not specified Catalysis (organic synthesis)
Indium(III) triflate 128008-30-0 C₃F₉InO₉S₃ 562.03 Powder Yes Catalysis
Gadolinium(III) triflate Not provided C₃F₉GdO₉S₃ ~647.31 (estimated) Not specified Not specified Research applications
Iron(II) triflate 59163-91-6 Fe(CF₃SO₃)₂ 353.99 Off-white to brown powder Yes Catalysis

Key Observations:

Molecular Weight : Gallium triflate has a higher molecular weight than scandium triflate (492.16 vs. 516.93 g/mol), which may influence molar efficiency in catalytic reactions .

Catalytic Utility : Scandium triflate is a well-established catalyst in Friedel-Crafts and Diels-Alder reactions , while gallium triflate’s larger ionic radius may favor different substrate interactions .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Gallium(III) trifluoromethanesulfonate?

  • Methodology : Synthesis typically involves reacting gallium(III) oxide or gallium(III) chloride with trifluoromethanesulfonic acid under anhydrous conditions. The product is purified via recrystallization from non-polar solvents. Characterization employs:

  • FT-IR spectroscopy to confirm the presence of trifluoromethanesulfonate (CF₃SO₃⁻) bands (~1260 cm⁻¹ for S=O stretching).
  • Elemental analysis (e.g., ICP-OES) to verify gallium content.
  • X-ray crystallography for structural elucidation .
    • Safety : Use inert atmosphere techniques (e.g., Schlenk line) to prevent hydrolysis, as the compound is hygroscopic .

Q. What are the primary applications of this compound in organic synthesis?

  • Key Use : As a water-tolerant Lewis acid catalyst for Friedel-Crafts alkylation, acylation, and cyclization reactions. Advantages include:

  • Reusability : Retains activity after multiple cycles in aqueous or protic media.
  • Selectivity : Higher regioselectivity compared to AlCl₃ or FeCl₃ in aromatic substitutions .
    • Example : Catalyzes benzoylation of anisole in aqueous ethanol at 60°C with >90% yield .

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust.
  • Storage : Keep in sealed containers under inert gas (argon or nitrogen) to prevent moisture absorption. Store at room temperature in a dry, ventilated area .
  • Emergency Measures : For skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with sodium bicarbonate and collect residues in chemical waste containers .

Advanced Research Questions

Q. How does the catalytic efficiency of this compound compare to other Lewis acids in aqueous media?

  • Experimental Design : Compare turnover numbers (TON) and reaction rates in Friedel-Crafts alkylation using:

  • Control Catalysts : Sc(OTf)₃, Yb(OTf)₃, and Hf(OTf)₄.
  • Conditions : Vary solvent polarity (water, DMF, THF) and temperature (25–80°C).
    • Data Analysis : Gallium(III) triflate shows superior stability in water due to its lower hydrolysis constant (log K < 2) vs. Sc(OTf)₃ (log K ≈ 3.5). However, Yb(OTf)₃ may outperform it in high-temperature non-aqueous systems .

Q. What strategies mitigate the hygroscopic nature of this compound in storage?

  • Approach 1 : Pre-dry storage containers at 120°C and use molecular sieves (3Å) in desiccators.
  • Approach 2 : Synthesize stable adducts (e.g., with THF or DMSO) to reduce moisture sensitivity.
  • Validation : Monitor water content via Karl Fischer titration before and after storage .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry and calculate electrophilicity indices (e.g., Parr functions) to predict sites for Lewis acid-base interactions.
  • Solvent Effects : Use COSMO-RS models to simulate activity in ionic liquids or supercritical CO₂.
    • Case Study : Modeling predicts enhanced catalytic activity in fluorinated solvents due to stabilization of the Ga³⁺ center .

Q. Data Contradictions and Validation

Q. How to resolve discrepancies in reported catalytic activity of this compound across studies?

  • Root Causes : Variability in purity (e.g., residual triflic acid), moisture content, or solvent choice.
  • Validation Protocol :

  • Standardized Testing : Replicate reactions under identical conditions (solvent, substrate ratio, temperature).
  • Purity Check : Use ¹⁹F NMR to quantify free triflate ions, which indicate decomposition .

Q. Why are ecological toxicity data for this compound limited, and how can researchers address this gap?

  • Current Status : No available data on bioaccumulation or soil mobility (e.g., Aladdin SDS Section 12 ).
  • Proposed Studies :

  • Acute Toxicity Assays : Use Daphnia magna or algae to determine EC₅₀ values.
  • Degradation Pathways : Investigate photolysis or hydrolysis products via LC-MS .

Properties

CAS No.

74974-60-0

Molecular Formula

CHF3GaO3S

Molecular Weight

219.80 g/mol

IUPAC Name

gallium;trifluoromethanesulfonate

InChI

InChI=1S/CHF3O3S.Ga/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

MQNJVGVYZGUIGG-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ga+3]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.[Ga]

Pictograms

Corrosive

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Gallium(III) trifluoromethanesulfonate
Gallium(III) trifluoromethanesulfonate
Gallium(III) trifluoromethanesulfonate

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